molecular formula C9H11N3 B2619708 N-ethyl-1H-1,3-benzodiazol-2-amine CAS No. 21578-59-6

N-ethyl-1H-1,3-benzodiazol-2-amine

Cat. No.: B2619708
CAS No.: 21578-59-6
M. Wt: 161.208
InChI Key: OWKRGCMCKQWDHJ-UHFFFAOYSA-N
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Description

N-ethyl-1H-1,3-benzodiazol-2-amine is a heterocyclic compound that belongs to the benzimidazole family. This compound is characterized by its unique structure, which includes a benzene ring fused to an imidazole ring, with an ethyl group attached to the nitrogen atom at the first position. The compound has a molecular weight of 161.21 g/mol and is known for its various applications in scientific research and industry .

Mechanism of Action

Target of Action

The primary targets of N-ethyl-1H-1,3-benzimidazol-2-amine Benzimidazole derivatives, which include n-ethyl-1h-1,3-benzimidazol-2-amine, are known to interact with a wide range of biological targets due to their structural similarity to naturally occurring nucleotides .

Mode of Action

The exact mode of action of N-ethyl-1H-1,3-benzimidazol-2-amine Benzimidazole derivatives are known to exhibit a broad range of biological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory activities . These activities suggest that N-ethyl-1H-1,3-benzimidazol-2-amine may interact with its targets in a way that modulates these biological processes.

Biochemical Pathways

The specific biochemical pathways affected by N-ethyl-1H-1,3-benzimidazol-2-amine Given the wide range of biological activities exhibited by benzimidazole derivatives, it is likely that n-ethyl-1h-1,3-benzimidazol-2-amine affects multiple biochemical pathways .

Pharmacokinetics

The pharmacokinetic properties of N-ethyl-1H-1,3-benzimidazol-2-amine The benzimidazole core is a common feature in many drugs, suggesting that n-ethyl-1h-1,3-benzimidazol-2-amine may have favorable pharmacokinetic properties .

Result of Action

The molecular and cellular effects of N-ethyl-1H-1,3-benzimidazol-2-amine Benzimidazole derivatives are known to exhibit a broad range of biological activities, suggesting that n-ethyl-1h-1,3-benzimidazol-2-amine may have diverse molecular and cellular effects .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of N-ethyl-1H-1,3-benzimidazol-2-amine The stability and efficacy of many drugs can be influenced by factors such as temperature, ph, and the presence of other substances .

Biochemical Analysis

Cellular Effects

Benzimidazole derivatives have been reported to exhibit a wide spectrum of biological properties such as antiviral, antibacterial, anticancer, antifungal, and anti-HIV activities . The specific effects of N-ethyl-1H-1,3-benzimidazol-2-amine on cell function, signaling pathways, gene expression, and cellular metabolism need to be explored in future studies.

Molecular Mechanism

Benzimidazoles are known to inhibit various enzymes involved in a wide range of therapeutic uses

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-1H-1,3-benzodiazol-2-amine typically involves the reaction of o-phenylenediamine with ethyl chloroformate under basic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired benzimidazole derivative. The reaction is usually carried out in a solvent such as dimethylformamide, and the product is purified by recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and increases the yield of the product. The use of automated systems and advanced purification techniques further enhances the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-ethyl-1H-1,3-benzodiazol-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include N-ethyl-1H-1,3-benzodiazol-2-one, various amine derivatives, and substituted benzimidazole compounds .

Scientific Research Applications

N-ethyl-1H-1,3-benzodiazol-2-amine has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Comparison with Similar Compounds

Similar Compounds

  • N-ethyl-1H-1,3-benzodiazol-2-one
  • N-methyl-1H-1,3-benzodiazol-2-amine
  • N-ethyl-1H-1,3-benzothiazol-2-amine

Uniqueness

N-ethyl-1H-1,3-benzodiazol-2-amine is unique due to its specific structural features and the presence of the ethyl group, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it a valuable compound for various applications .

Biological Activity

N-ethyl-1H-1,3-benzodiazol-2-amine is a compound of growing interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological activity, including its antimicrobial, anti-inflammatory, and anticancer properties, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C9H10N2C_9H_{10}N_2 and a molecular weight of approximately 162.19 g/mol. The compound features a benzodiazole ring structure, which is known for its ability to interact with various biological targets.

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

1. Antimicrobial Activity

  • Studies have shown that this compound derivatives possess antimicrobial properties. These compounds were evaluated against various bacterial strains and demonstrated promising inhibitory effects.

2. Anti-inflammatory Properties

  • In vitro studies suggest that certain derivatives of this compound exhibit anti-inflammatory activity comparable to standard anti-inflammatory drugs. Molecular docking studies predict interactions with inflammatory targets, indicating potential therapeutic applications in inflammatory diseases.

3. Anticancer Effects

  • The compound has been investigated for its anticancer properties, particularly in breast cancer models. For example, specific derivatives showed IC50 values in the range of 10–33 nM against the MDA-MB-231 triple-negative breast cancer cell line, indicating potent antiproliferative activity .

The mechanism of action for this compound involves its interaction with specific molecular targets such as enzymes and receptors. This interaction modulates their activity, leading to various biological effects. For instance, it has been shown to inhibit tubulin polymerization in cancer cells, which is crucial for cell division .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialInhibitory effects against various bacterial strains
Anti-inflammatoryComparable activity to standard anti-inflammatory drugs
AnticancerIC50 values of 10–33 nM in breast cancer cell lines

Table 2: IC50 Values Against Cancer Cell Lines

CompoundCell LineIC50 (nM)
N-Ethyl-BDZ DerivativeMDA-MB-231 (Triple-Negative Breast Cancer)23–33
CA-4MCF7 (Breast Cancer)3.9

Case Studies

Case Study 1: Antiproliferative Activity
In a recent study evaluating the antiproliferative effects of various derivatives of this compound on breast cancer cell lines, researchers found that certain compounds not only inhibited cell growth but also induced apoptosis in MCF7 cells. Flow cytometry analysis confirmed that these compounds caused cell cycle arrest in the G2/M phase .

Case Study 2: Inflammatory Response Modulation
Another study focused on the anti-inflammatory properties of N-ethyl derivatives showed that they could significantly reduce pro-inflammatory cytokine production in vitro. This suggests potential applications for treating chronic inflammatory conditions.

Properties

IUPAC Name

N-ethyl-1H-benzimidazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3/c1-2-10-9-11-7-5-3-4-6-8(7)12-9/h3-6H,2H2,1H3,(H2,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWKRGCMCKQWDHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC2=CC=CC=C2N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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